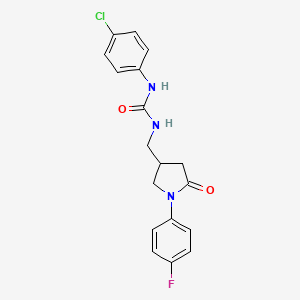

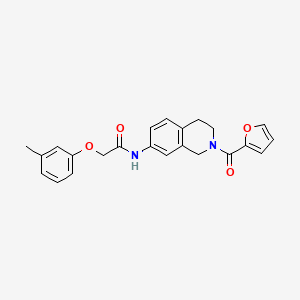

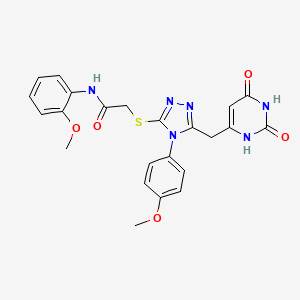

![molecular formula C24H22BrFN2O2 B2767919 Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate CAS No. 380903-59-3](/img/structure/B2767919.png)

Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazolines have been studied for their potential medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a quinazoline ring with various substituents, including a bromo group, a fluoro group, and a phenyl group . These substituents could potentially affect the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and fluoro groups could affect its polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of Novel Compounds : Various studies focus on synthesizing novel compounds that include quinazolinone derivatives, highlighting their significance in organic chemistry and drug development. For example, the synthesis of 3H-Quinazolin-4-ones containing different moieties, like pyrazolinone, pyrazole, and pyrimidinone, has been investigated for their unique chemical properties (Saleh et al., 2003).

Characterization of Derivatives : Research has also been conducted on the characterization of various derivatives through analytical techniques such as NMR, IR, and mass spectroscopy. This aids in understanding the structural and chemical properties of these compounds (El-Shenawy, 2017).

Pharmacological Studies

Antimicrobial Activity : Several studies have evaluated the antimicrobial activity of quinazolinone derivatives. For instance, compounds with structures similar to Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate have shown promising results against various bacterial and fungal strains (Modh et al., 2012).

Cancer Research : Quinazolinone-based compounds have been investigated for their potential use in cancer research, particularly as tyrosine kinase inhibitors. These compounds may play a significant role in developing new treatments for various types of cancer (Riadi et al., 2021).

HIV-1 Integrase Inhibition : Research has also been done on derivatives of quinazolinone as potential HIV-1 integrase inhibitors, highlighting their importance in the search for new antiviral therapies (Vandurm et al., 2009).

Chemical Applications

- Corrosion Inhibition : Quinoxalines, similar in structure to the queried compound, have been studied for their efficiency as corrosion inhibitors for metals like copper. This illustrates the broad applicability of these compounds beyond pharmacology (Zarrouk et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . This suggests that the compound may have a broad range of potential targets.

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it is likely that the compound affects multiple pathways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor .

Result of Action

Given its structural similarity to indole derivatives, it may have a broad range of potential effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other substances in the environment. For instance, the compound is stored at an inert atmosphere and at a temperature between 2-8°C . These conditions may be necessary to maintain the compound’s stability and efficacy.

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on further studying its mechanism of action, optimizing its synthesis, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name |

ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrFN2O2/c1-2-30-22(29)15-28-23(16-8-4-3-5-9-16)19-14-17(25)12-13-21(19)27-24(28)18-10-6-7-11-20(18)26/h3-14,23-24,27H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAMQMBCIMHVQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

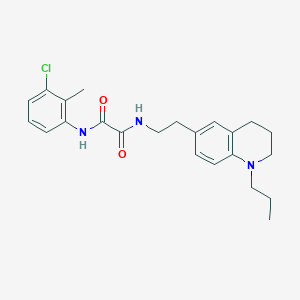

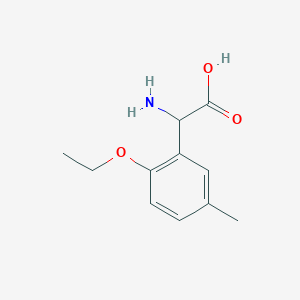

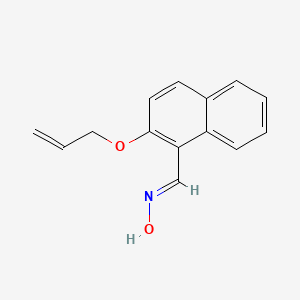

![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2767839.png)

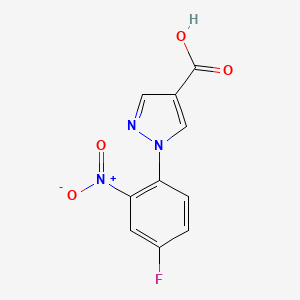

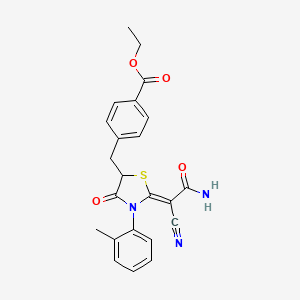

![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2767845.png)

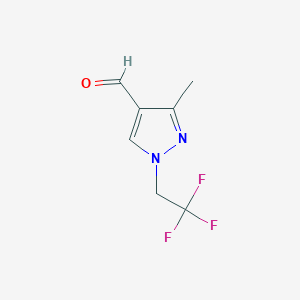

![4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2767853.png)

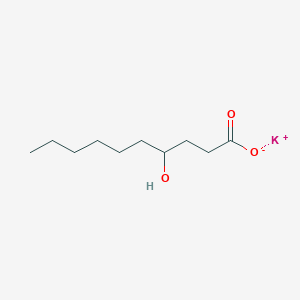

![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)